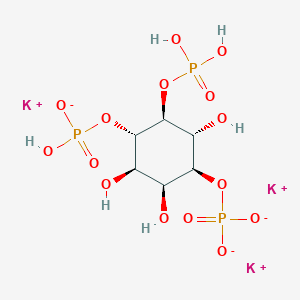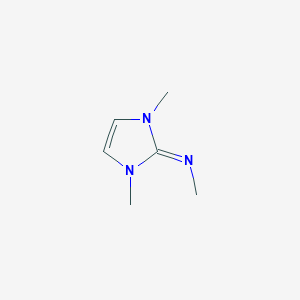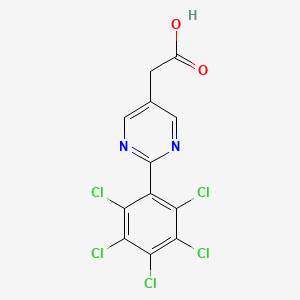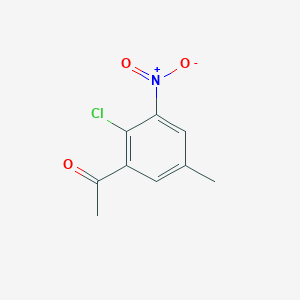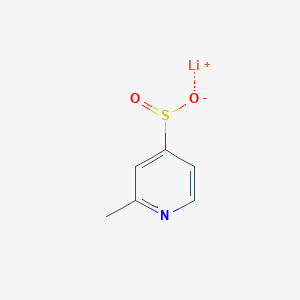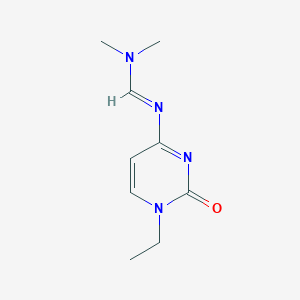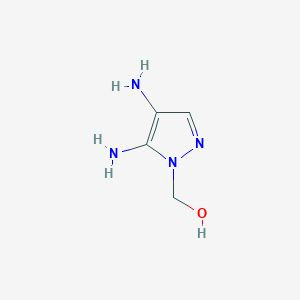
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminopropyl Intermediate: The initial step involves the reaction of a suitable precursor with a propylamine derivative under controlled conditions to form the aminopropyl intermediate.
Coupling with o-Tolyl Group: The aminopropyl intermediate is then coupled with an o-tolyl derivative using a coupling reagent such as a palladium catalyst under inert atmosphere conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor activation or inhibition, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound, which may exhibit different biological activity and reactivity.
(S)-(3-(1-aminopropyl)phenyl)(p-tolyl)methanonehydrochloride: A structural isomer with the tolyl group in a different position, potentially leading to different properties.
Uniqueness
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific stereochemistry and the position of the tolyl group, which influence its reactivity, biological activity, and potential applications. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
[3-[(1S)-1-aminopropyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H19NO/c1-3-16(18)13-8-6-9-14(11-13)17(19)15-10-5-4-7-12(15)2/h4-11,16H,3,18H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
FHAIJOIQPKVSEB-INIZCTEOSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


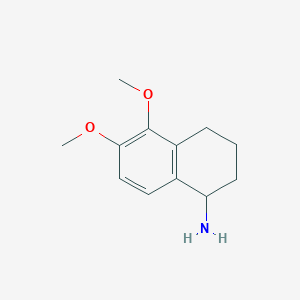
![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
